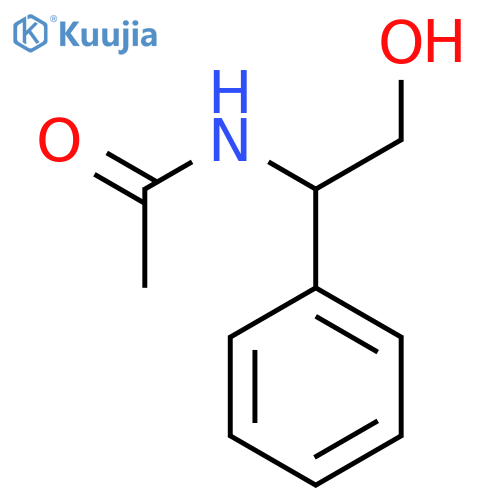Cas no 78761-26-9 (D(-)-Ac-α-phenylglycinol)

D(-)-Ac-α-phenylglycinol structure
商品名:D(-)-Ac-α-phenylglycinol
D(-)-Ac-α-phenylglycinol 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-[(1R)-2-hydroxy-1-phenylethyl]-
- Ac-D-phenylglycinol
- D(-)-AC-ALPHA-PHENYLGLYCINOL
- D(-)-Ac-α-phenylglycinol
- N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
- (R)-N-(2-hydroxy-1-phenylethyl)acetamide
- Acetamide,N-(2-hydroxy-1-phenylethyl)-,(R)
- N-((1R)-2-hydroxy-1-phenylethyl)acetamide
- (r)-(-)-2-acetylamino-2-phenylethanol
- MFCD00038782
- DTXSID70426677
- 78761-26-9
- D(-)-Ac--phenylglycinol
- AKOS006272900
- BS-24484
- CS-0455819
- SCHEMBL8582093
- N-ACETYL-D-PHENYLGLYCINOL
- Ac-D-Phg-ol
- N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, AldrichCPR
-
- インチ: InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
- InChIKey: NWGJZWMHBRNNOO-JTQLQIEISA-N
- ほほえんだ: CC(N[C@H](C1=CC=CC=C1)CO)=O
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33000
- LogP: 1.24700
D(-)-Ac-α-phenylglycinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR963082-1g |
D(-)-Ac-alpha-phenylglycinol |
78761-26-9 | 95% | 1g |
£155.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1266025-1g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 1g |
$270 | 2024-06-07 | |
| TRC | A176305-100mg |
D(-)-Ac-α-phenylglycinol |
78761-26-9 | 100mg |
$ 81.00 | 2023-04-19 | ||
| Crysdot LLC | CD12030931-10g |
(R)-N-(2-Hydroxy-1-phenylethyl)acetamide |
78761-26-9 | 97% | 10g |
$408 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1266025-1g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 1g |
$270 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1266025-5g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 5g |
$700 | 2025-02-25 | |
| 1PlusChem | 1P005Q0D-25g |
Ac-D-phenylglycinol |
78761-26-9 | 98% | 25g |
$727.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1266025-5g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 5g |
$700 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1266025-25g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 25g |
$2155 | 2025-03-01 | |
| Apollo Scientific | OR963082-5g |
D(-)-Ac-alpha-phenylglycinol |
78761-26-9 | 95% | 5g |
£570.00 | 2025-02-20 |
D(-)-Ac-α-phenylglycinol 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
78761-26-9 (D(-)-Ac-α-phenylglycinol) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量